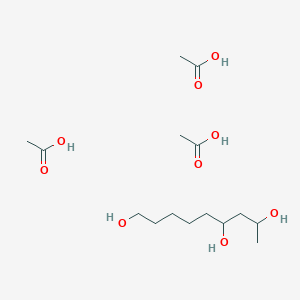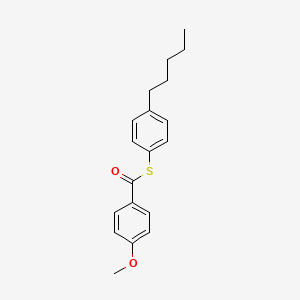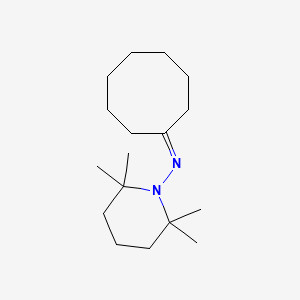
N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclooctanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclooctanimine is an organic compound that belongs to the class of piperidines. This compound is characterized by the presence of a cyclooctane ring attached to a piperidine ring, which is further substituted with four methyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclooctanimine typically involves the reaction of 2,2,6,6-tetramethylpiperidine with cyclooctanone under specific conditions. One common method includes:
Conjugate Addition Reaction: The reaction starts with the conjugate addition of ammonia to phorone, forming an intermediate triacetone amine.
Reduction: The intermediate is then reduced using a Wolff-Kishner reaction to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using a suitable catalyst to facilitate the hydrogenation process.
Purification: Employing techniques such as distillation or crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclooctanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as oxone.
Reduction: It can be reduced under specific conditions to form different derivatives.
Substitution: The compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Oxone, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include hydroxylamines, sulfenamide compounds, and N-methylated amines .
Scientific Research Applications
N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclooctanimine has a wide range of applications in scientific research, including:
Chemistry: Used as a hindered base in organic synthesis to prepare metallo-amide bases and silylketene acetals.
Biology: Studied for its potential role in inhibiting ferroptosis, a type of regulated cell death.
Medicine: Investigated for its neuroprotective properties and potential therapeutic applications in treating neurological disorders.
Industry: Utilized in the production of light stabilizers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclooctanimine involves its interaction with specific molecular targets and pathways. For example:
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A hindered amine used in the synthesis of metallo-amide bases and light stabilizers.
Lithium Tetramethylpiperidide: A stronger base derived from 2,2,6,6-tetramethylpiperidine.
N,N-Diisopropylethylamine: Another non-nucleophilic base used in organic synthesis.
Uniqueness
N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclooctanimine is unique due to its specific structure, which combines the properties of a cyclooctane ring and a piperidine ring with four methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
61230-59-9 |
|---|---|
Molecular Formula |
C17H32N2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
N-(2,2,6,6-tetramethylpiperidin-1-yl)cyclooctanimine |
InChI |
InChI=1S/C17H32N2/c1-16(2)13-10-14-17(3,4)19(16)18-15-11-8-6-5-7-9-12-15/h5-14H2,1-4H3 |
InChI Key |
WBTMXDTXGBYNPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(N1N=C2CCCCCCC2)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-3-[2-(10-oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14588856.png)

![6,11-Diphenyl-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14588861.png)

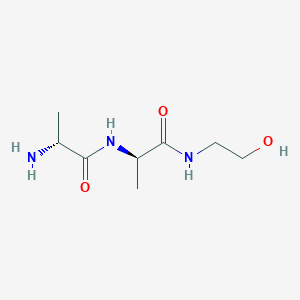


![Tributyl({1-[(2-methyloxiran-2-YL)methyl]cyclohexyl}oxy)stannane](/img/structure/B14588879.png)
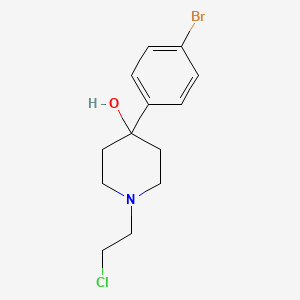
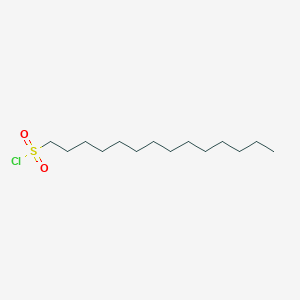
![2-[(2-Phenylhydrazinylidene)methyl]naphtho[1,2-d][1,3]oxazole-5-carbonitrile](/img/structure/B14588917.png)
